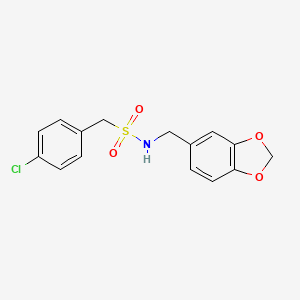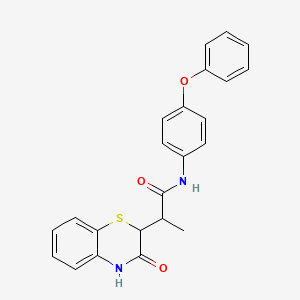
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanesulfonamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanesulfonamide, commonly known as MDL-100,907, is a highly selective antagonist for the serotonin 5-HT2A receptor. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression.
Mecanismo De Acción
MDL-100,907 acts as a selective antagonist for the 5-HT2A receptor, blocking the binding of serotonin to this receptor. This results in a decrease in the activity of the receptor, which in turn leads to changes in the levels of neurotransmitters such as dopamine and glutamate. The exact mechanism of action of MDL-100,907 is still being studied, but it is believed to involve a complex interplay between various neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MDL-100,907 are still being studied, but it is known to have an impact on various neurotransmitter systems in the brain. It has been shown to decrease the activity of the mesolimbic dopaminergic system, which is believed to be involved in the development of psychotic symptoms. It also affects the glutamatergic system, which is involved in the regulation of mood and cognition. In addition, it has been shown to have an impact on the serotonergic system, which is involved in the regulation of mood, sleep, and appetite.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDL-100,907 has several advantages for lab experiments. It is highly selective for the 5-HT2A receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes. It is also relatively stable and easy to handle, making it a convenient compound for use in experiments. However, one limitation of MDL-100,907 is that it is not very water-soluble, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on MDL-100,907. One area of interest is the development of new drugs based on the structure of MDL-100,907 for the treatment of psychiatric disorders. Another area of interest is the role of the 5-HT2A receptor in various physiological and pathological processes, which could lead to the development of new treatments for a variety of conditions. Finally, there is ongoing research into the mechanism of action of MDL-100,907, which could lead to a better understanding of the complex interplay between various neurotransmitter systems in the brain.
In conclusion, MDL-100,907 is a highly selective antagonist for the serotonin 5-HT2A receptor that has been extensively studied for its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and depression. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MDL-100,907 could lead to the development of new drugs and a better understanding of the complex interplay between various neurotransmitter systems in the brain.
Aplicaciones Científicas De Investigación
MDL-100,907 has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. It has been shown to have high affinity and selectivity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In animal models, MDL-100,907 has been shown to have antipsychotic and antidepressant effects, making it a promising candidate for the development of new drugs for these disorders.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-4-1-11(2-5-13)9-22(18,19)17-8-12-3-6-14-15(7-12)21-10-20-14/h1-7,17H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDNQLZFELCGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethoxyphenyl)-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4197190.png)
![2-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4197199.png)
amino]benzamide](/img/structure/B4197203.png)
![N-(2-furylmethyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4197211.png)
![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N,N-dimethyl-6-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4197228.png)
![N-(5-bromo-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4197231.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197246.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4197257.png)
![3-hydroxy-2-[4-(4-morpholinyl)phenyl]-3-phenyl-1-isoindolinone](/img/structure/B4197261.png)

![4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4197277.png)